

Technical Guide: Identification and Characterization of 6-Chloro-5-isopropylpyridazin-3-amine

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Compound of Interest

Compound Name: 6-Chloro-5-isopropylpyridazin-3-amine

Cat. No.: B8010978

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Core Chemical Identity

Precise identification begins with establishing the fundamental chemical properties. Note the critical distinction between the 5-isopropyl and N-isopropyl isomers, a common source of error in procurement and synthesis.

Parameter	Specification
Chemical Name	6-Chloro-5-isopropylpyridazin-3-amine
CAS Number	175215-11-9
Synonyms	3-Amino-6-chloro-5-isopropylpyridazine; 6-Chloro-5-(propan-2-yl)pyridazin-3-amine
Molecular Formula	C ₇ H ₁₀ ClN ₃
Molecular Weight	171.63 g/mol
SMILES	<chem>CC(C)c1cc(N)nnc1Cl</chem>
Structure Class	Halogenated Aminopyridazine
Key Distinction	NOT to be confused with 6-Chloro-N-isopropylpyridazin-3-amine (CAS 1007-55-2).[1]

Structural Visualization

The molecule features a pyridazine ring substituted at the 3-position with an amine, the 5-position with an isopropyl group, and the 6-position with a chlorine atom.[1][2][3][4] The steric bulk of the isopropyl group at C5 significantly influences the regioselectivity of nucleophilic substitutions at C6.

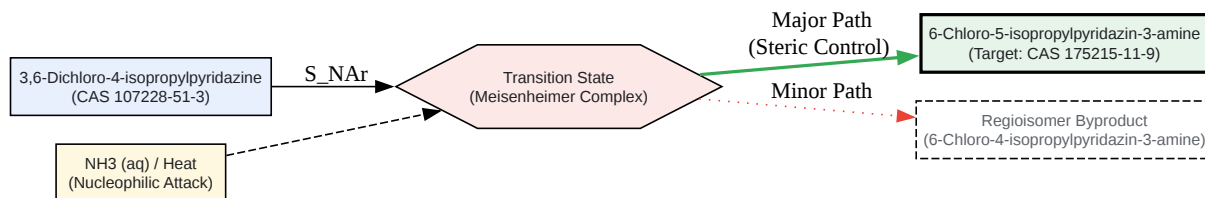
Synthesis & Origin Logic

Understanding the synthetic origin is essential for impurity profiling. This compound is typically generated via regioselective nucleophilic aromatic substitution (

) of 3,6-dichloro-4-isopropylpyridazine.[1]

Synthesis Pathway Diagram

The following diagram illustrates the ammonolysis pathway and potential regiochemical outcomes.



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Caption: Regioselective synthesis via ammonolysis. The isopropyl group at C4 of the starting material directs nucleophilic attack to C6 (becoming C3 in the product) due to steric hindrance.

Analytical Identification Protocols

To validate the identity of CAS 175215-11-9, a multi-modal approach combining HPLC, MS, and NMR is required.[5]

Protocol A: High-Performance Liquid Chromatography (HPLC)

This method separates the target amine from the starting material (dichloro) and potential regioisomers.[1]

- Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 μ m, 4.6 x 100 mm).
- Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).[1]
- Mobile Phase B: Acetonitrile (HPLC Grade).[1]
- Gradient:
 - 0-2 min: 5% B (Isocratic hold)[1]
 - 2-10 min: 5% \rightarrow 95% B (Linear gradient)[1]
 - 10-12 min: 95% B (Wash)[1]

- Flow Rate: 1.0 mL/min.[1]
- Detection: UV at 254 nm (aromatic ring) and 220 nm (amide/amine absorption).
- Retention Logic: The amine is more polar than the dichloro precursor and will elute earlier.

Protocol B: LC-MS Structural Confirmation

Mass spectrometry provides definitive confirmation of the molecular weight and the presence of chlorine.[1]

- Ionization: Electrospray Ionization (ESI) in Positive Mode (+).
- Target Mass (m/z):
 - (approx).
- Isotope Pattern Verification (Critical):
 - Observe the characteristic Chlorine isotope cluster.
 - M (172.1) and M+2 (174.1) peaks must appear in a 3:1 intensity ratio.
 - Absence of this ratio indicates dechlorination or wrong identity.

Protocol C: Nuclear Magnetic Resonance (NMR)

NMR is the gold standard for distinguishing the 5-isopropyl isomer from the N-isopropyl isomer.
[1]

Predicted ¹H NMR Data (DMSO-d₆, 400 MHz):

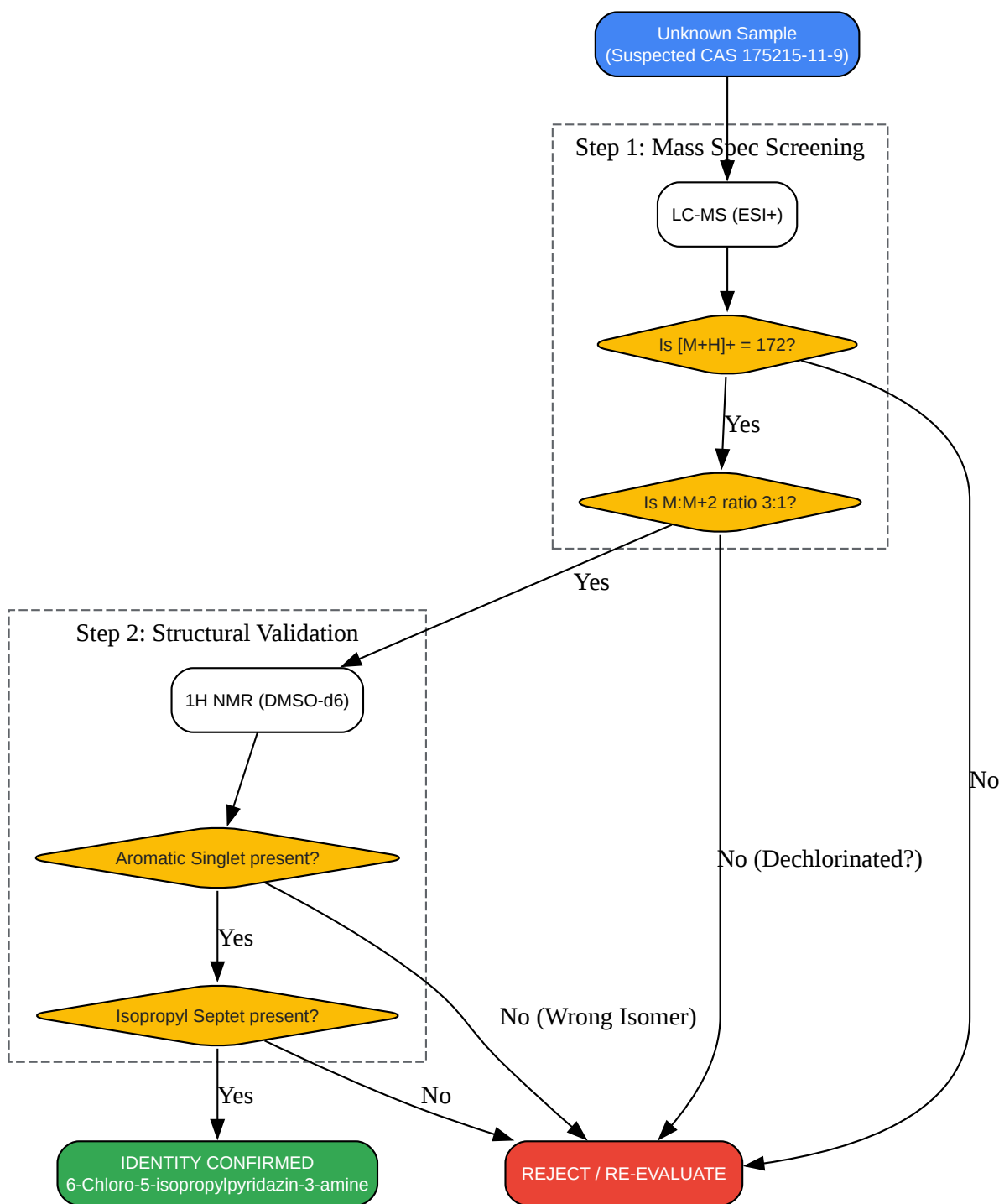
Proton Environment	Shift (δ ppm)	Multiplicity	Integration	Assignment Logic
Aromatic CH	6.80 – 7.10	Singlet (s)	1H	Proton at C4.[1] Appears as a singlet because C3 has N and C5 has a quaternary carbon (isopropyl).
Amine NH ₂	6.00 – 6.50	Broad Singlet (br s)	2H	Exchangeable protons. Chemical shift varies with concentration/solvent.[1]
Isopropyl CH	2.90 – 3.10	Septet (sep)	1H	Methine proton coupled to two methyl groups.
Isopropyl CH ₃	1.15 – 1.25	Doublet (d)	6H	Two equivalent methyl groups coupled to the methine.

Interpretation:

- The singlet in the aromatic region is the key differentiator. If the compound were the N-isopropyl isomer, you would see two coupled doublets in the aromatic region (C4-H and C5-H) or a different substitution pattern.[1]
- The septet confirms the isopropyl group is intact and attached to the ring carbon.

Analytical Workflow Diagram

The following logic flow ensures a self-validating identification process, preventing false positives.



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Caption: Decision tree for validating CAS 175215-11-9. Both MS isotope patterns and NMR coupling constants are required for confirmation.

Safety & Handling

As a halogenated aminopyridazine, this compound requires standard laboratory safety protocols.

- Hazards: Likely an irritant to eyes, respiratory system, and skin (H315, H319, H335). Potential for skin sensitization.[1]
- Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Amine groups can oxidize over time, turning the solid brown.
- Solubility: Soluble in DMSO, Methanol, and Ethyl Acetate. Sparingly soluble in water.[1]

References

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